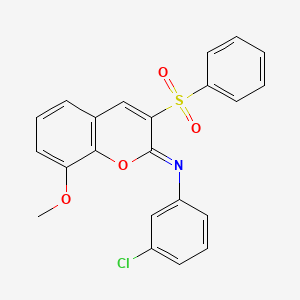

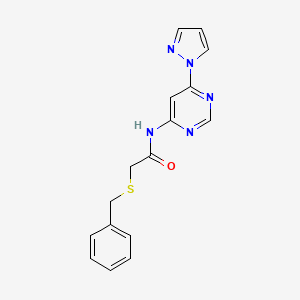

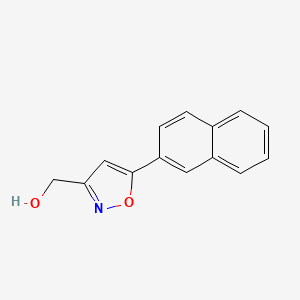

![molecular formula C17H14F3N3O B2480250 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-15-7](/img/structure/B2480250.png)

5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves a complex chemical reaction that is facilitated by microwave irradiation. Özil et al. (2010) synthesized 4-amino- or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones by reacting N-(ethoxycarbonyl)-4-(trifluoromethyl)benzenehydrazonic acid ethyl ester with primary amines or hydrazine under microwave irradiation. This method showcases the efficiency and versatility of microwave-assisted synthesis in producing triazole derivatives with complex substitutions (Özil, Islamoglu, Menteşe, & Kahveci, 2010).

Molecular Structure Analysis

X-ray crystallography and computational methods such as Density Functional Theory (DFT) have been employed to analyze the molecular structure of triazole derivatives. For example, compounds related to this compound have been studied to determine their electronic and molecular structure, providing insights into their pharmacological activity. Kaczor et al. (2013) conducted an exhaustive study on the electronic and molecular structure of a 1,2,4-triazole derivative, highlighting the importance of molecular docking in understanding the interaction with biological targets (Kaczor, Pitucha, Karczmarzyk, Wysocki, Rzymowska, & Matosiuk, 2013).

科学的研究の応用

Antihyperglycemic Agents

The compound has been a subject of interest in the synthesis of potent antihyperglycemic agents. Research has indicated its role in the significant reduction of plasma glucose levels in diabetic mice models, indicating its potential as a new class of antihyperglycemic agents. This effect is primarily attributed to the selective inhibition of renal tubular glucose reabsorption rather than blocking intestinal glucose absorption, distinguishing it from other glucose absorption inhibitors like phlorizin (Kees et al., 1996).

Anticonvulsant Properties

Compounds structurally related to 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one have been studied for their anticonvulsant activities. Some derivatives have exhibited significant protection against maximal electroshock and pentylenetetrazole-induced seizures in mice. These studies suggest the involvement of non-benzodiazepine and non-NMDA-type glutamate receptors in the anticonvulsant mechanism of these compounds (Kane et al., 1990). Furthermore, other research has indicated that some derivatives have higher safety compared to standard anticonvulsant drugs, pointing towards their potential therapeutic applications (Cao et al., 2013).

Antidepressant Effects

Research has also delved into the antidepressant potential of related 1,2,4-triazole derivatives. Several compounds in this series have shown potent antagonism of induced hypothermia and ptosis in mice, pointing towards their potential antidepressant activities. Interestingly, the study found that the substitution patterns on the triazole nucleus significantly influence activity, and the presence of a thiocarbonyl group at the 3-position is crucial for retaining the antidepressant effect (Kane et al., 1988).

Anti-inflammatory and Analgesic Activities

Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies suggest that certain structural configurations of these derivatives exhibit significant anti-inflammatory activity, with correlated analgesic effects. This indicates the potential use of these compounds in treating conditions associated with pain and inflammation (El-Emam & Ibrahim, 1991).

作用機序

Target of Action

Similar compounds, such as pyrazoles, have been reported to have potential applications in the agrochemical and medicinal chemistry industries . They are used as pesticides, anti-inflammatory medications, and antitumor drugs .

Mode of Action

It’s known that pyrazoles interact with their targets to induce a variety of biological effects . The trifluoromethyl group has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .

Biochemical Pathways

It’s known that pyrazoles can affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The presence of the trifluoromethyl group is known to enhance biological activity and increase chemical or metabolic stability , which could potentially impact the compound’s bioavailability.

Result of Action

Similar compounds, such as pyrazoles, have been reported to have anti-inflammatory and antitumor effects .

Action Environment

The trifluoromethyl group is known to enhance the compound’s stability , which could potentially make it more resistant to environmental factors.

Safety and Hazards

特性

IUPAC Name |

5-methyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O/c1-12-21-22(16(24)23(12)15-8-3-2-4-9-15)11-13-6-5-7-14(10-13)17(18,19)20/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVDEABGLCPQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

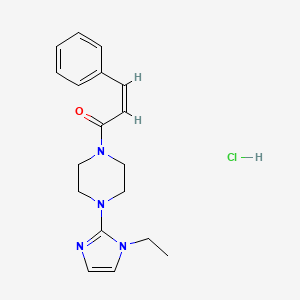

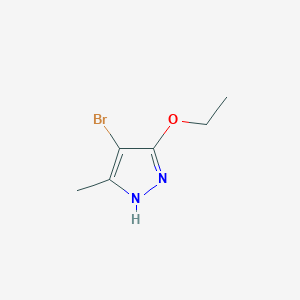

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)

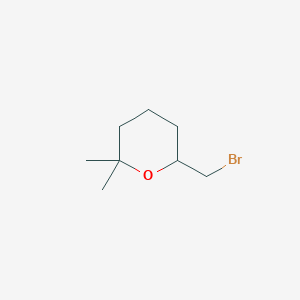

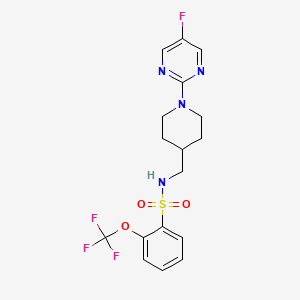

![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)

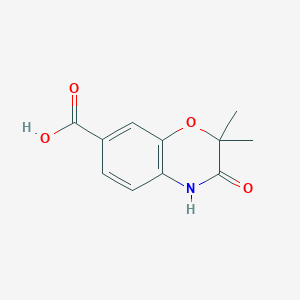

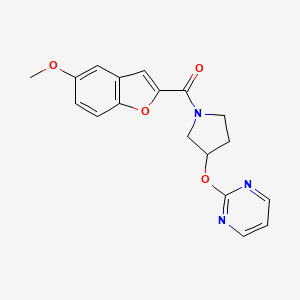

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)

![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)